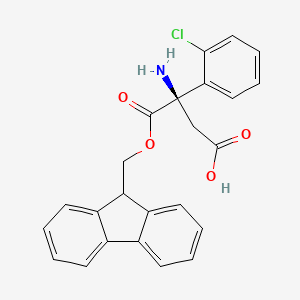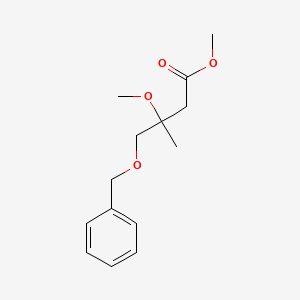
3-Methyl-3-methyloxy-4-benzyloxy-butanoic Acid Methyl Ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-3-methyloxy-4-benzyloxy-butanoic Acid Methyl Ester typically involves the esterification of the corresponding acid with methanol in the presence of a catalyst. The reaction conditions often include refluxing the mixture for several hours to ensure complete conversion .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
3-Methyl-3-methyloxy-4-benzyloxy-butanoic Acid Methyl Ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The benzyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions often require catalysts or specific reagents like halogens or acids.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
3-Methyl-3-methyloxy-4-benzyloxy-butanoic Acid Methyl Ester is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and reaction mechanism studies.
Biology: In the study of enzyme interactions and metabolic pathways.
Industry: Used in the production of fine chemicals and as an intermediate in the synthesis of more complex molecules
Mechanism of Action
The mechanism of action of 3-Methyl-3-methyloxy-4-benzyloxy-butanoic Acid Methyl Ester involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis to release the active acid form, which then participates in various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
3-Methyl-4-benzyloxy-butanoic Acid: Lacks the methyloxy group.
4-Benzyloxy-butanoic Acid Methyl Ester: Lacks the 3-methyl and 3-methyloxy groups.
3-Methyl-3-methyloxy-butanoic Acid Methyl Ester: Lacks the benzyloxy group.
Uniqueness
3-Methyl-3-methyloxy-4-benzyloxy-butanoic Acid Methyl Ester is unique due to the presence of both methyloxy and benzyloxy groups, which confer specific chemical properties and reactivity. This makes it a valuable compound in synthetic chemistry and biochemical research .
Properties
Molecular Formula |
C14H20O4 |
|---|---|
Molecular Weight |
252.31 g/mol |
IUPAC Name |
methyl 3-methoxy-3-methyl-4-phenylmethoxybutanoate |
InChI |
InChI=1S/C14H20O4/c1-14(17-3,9-13(15)16-2)11-18-10-12-7-5-4-6-8-12/h4-8H,9-11H2,1-3H3 |
InChI Key |
GXFJGQVYYAXLMG-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC(=O)OC)(COCC1=CC=CC=C1)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


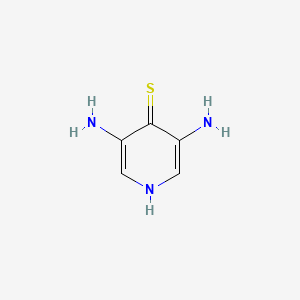
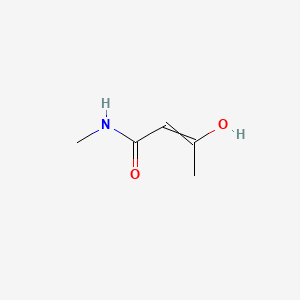
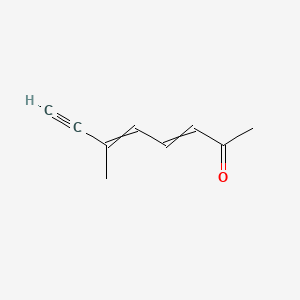
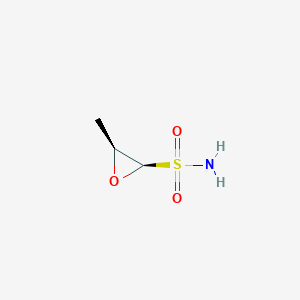


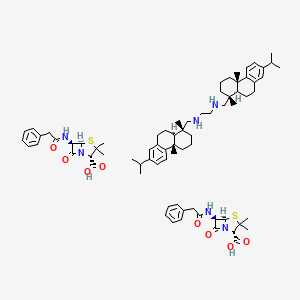
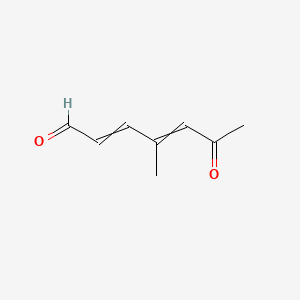
![3-[5-(4-Methoxyphenoxy)-1-oxobutyl]-(4S)-4-benzyl-2-oxazolidinone](/img/structure/B13835923.png)
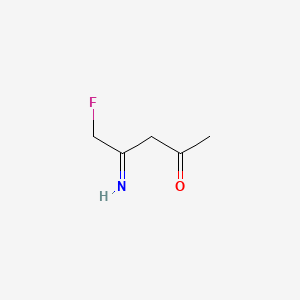
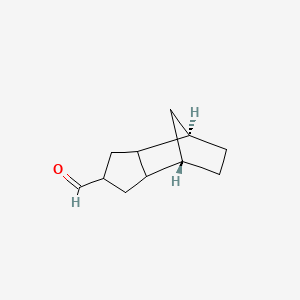
![1-[2-ethoxy-1-(2-methylprop-2-enyl)cyclopent-2-en-1-yl]-N-methylmethanamine](/img/structure/B13835946.png)
![2-[5-(Tetrahydro-2-furanyl)-1,2,4-oxadiazol-3-yl]ethanamine](/img/structure/B13835948.png)
